molecular formula C18H12ClF2N5O5 B3872637 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE

4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE

Cat. No.: B3872637
M. Wt: 451.8 g/mol
InChI Key: ZMCWKVSLIYNNGT-HCGXMYGOSA-N
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Description

4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound that features a combination of various functional groups, including an oxadiazole ring, a formamido group, and a benzoate ester

Properties

IUPAC Name

[4-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O5/c1-29-14-4-8(7-23-24-17(27)15-16(22)26-31-25-15)2-3-13(14)30-18(28)9-5-11(20)12(21)6-10(9)19/h2-7H,1H3,(H2,22,26)(H,24,27)/b23-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCWKVSLIYNNGT-HCGXMYGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NON=C2N)OC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NON=C2N)OC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with formic acid to form the formamido derivative. This intermediate is then reacted with 2-methoxyphenyl isocyanate to introduce the methoxyphenyl group. Finally, the benzoate ester is formed by reacting the intermediate with 2-chloro-4,5-difluorobenzoic acid under esterification conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to accelerate the reaction rates. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro-substituted oxadiazoles, reduced amino derivatives, and nucleophilic substitution products .

Scientific Research Applications

4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The formamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoate ester moiety contributes to the compound’s overall stability and lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE
Reactant of Route 2
4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE

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